Cas no 89-81-6 (Piperitone)

Piperitone structure
Piperitone structure
Product Name:Piperitone
CAS No:89-81-6
MF:C10H16O
MW:152.233443260193
MDL:MFCD00045532
CID:723429
PubChem ID:6987
Update Time:2024-03-01

Piperitone Chemical and Physical Properties

Names and Identifiers

    • PIPERITONE
    • PIPERITONE(SG)
    • ALPHA-PIPERITONE
    • 3-Carvomenthenone
    • 1-P-MENTHEN-3-ONE
    • P-MENTH-1-EN-3-ONE
    • PIPERITONE WITH GC
    • p-Mentha-1-ene-3-one
    • Piperitone (mixture of enantiomers, predominantly (R)-(-)-form)
    • 1-Methyl-4-isopropyl-1-cyclohexen-3-one
    • 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-
    • Piperiton
    • PIPERITONE(AS)
    • 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one
    • 3-methyl-6-isopropylcyclohex-2-en-1-one
    • 6-isopropyl-3-methyl-2-cyclohexen-1-one
    • 6-isopropyl-3-methylcyclohex-2-en-1-one
    • cinchonidine
    • PIPERTONE
    • 6-Isopropyl-3-methyl-2-cyclohexen-1-one (mixture of enantiomers, predominantly (R)-(-)-form)
    • p-Menth-1-en-3-one (mixture of enantiomers, predominantly (R)-(-)-form)
    • DL-Piperitone
    • 6-Isopropyl-3-methylcyclohex-2-enone
    • 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-
    • 3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one
    • YSTPAHQEHQSRJD-UHFFFAOYSA-N
    • 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-, (6S)-
    • Iso
    • 3-Methyl-6-(1-methylethyl)-2-cyclohexen-1-one (ACI)
    • p-Menth-1-en-3-one (7CI, 8CI)
    • (±)-Piperitone
    • 3-Methyl-6-isopropyl-2-cyclohexen-1-one
    • 3-Methyl-6-propan-2-ylcyclohex-2-en-1-one
    • 4-Isopropyl-1-methyl-1-cyclohexen-3-one
    • NSC 251528
    • 4573-50-6
    • (S)-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one
    • 6091-50-5
    • p-Menth 1-ene 3-one
    • (S)-piperitone
    • (+)-Piperitone
    • (-)-Piperitone
    • 89-81-6
    • d-Piperitone
    • Piperitone
    • MDL: MFCD00045532
    • Inchi: 1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3
    • InChI Key: YSTPAHQEHQSRJD-UHFFFAOYSA-N
    • SMILES: O=C1C(C(C)C)CCC(C)=C1
    • BRN: 1907772

Computed Properties

  • Exact Mass: 152.12000
  • Monoisotopic Mass: 152.120115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: 2.2
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Colorless to light yellow liquid with pungent mint fragrance.
  • Density: 0,93 g/cm3
  • Melting Point: -29°C(lit.)
  • Boiling Point: 235°C(lit.)
  • Flash Point: 90.9±9.8 °C
  • Refractive Index: -60 ° (C=4, benzene)
  • PSA: 17.07000
  • LogP: 2.56780
  • Merck: 7473
  • Solubility: It is almost insoluble in water and soluble in organic solvents such as ethanol.
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

Piperitone Security Information

Piperitone Customs Data

  • HS CODE:2914299000
  • Customs Data:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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Piperitone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Reduction by dissolving metals. VI. Some applications in synthesis
Birch, A. J.; Mukherji, S. M., Journal of the Chemical Society, 1949, 2531, 2531-6

Production Method 2

Reaction Conditions
Reference
Conversion of plinols into piperitone
Ho, Tse Lok; Liu, Shing Hou, Chemistry & Industry (London, 1988, (24), 787-8

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Solvents: Water
Reference
α'-Hydroxy-α,β-unsaturated tosylhydrazones: preparation and use as intermediates for carbonyl and enone transpositions
Baptistella, Lucia H. B.; Aleixo, Adriana M., Synthetic Communications, 2002, 32(19), 2937-2950

Production Method 4

Reaction Conditions
1.1 Reagents: Zinc bromide Solvents: Diethyl ether ;  0 °C; 30 min, 0 °C
1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether ;  14 h, rt
Reference
Catalytic cross-coupling of alkylzinc halides with α-chloro ketones
Malosh, Chrysa F.; Ready, Joseph M., Journal of the American Chemical Society, 2004, 126(33), 10240-10241

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Sodium dichromate dihydrate Solvents: Diethyl ether ,  Water
Reference
Rearrangements in the formation of some π-allylpalladium compounds
Gray, Gerald A.; Jackson, William Roy; Rooney, J. J., Journal of the Chemical Society [Section] C: Organic, 1970, (13), 1788-9

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  1 h, rt
1.2 Reagents: Oxygen ,  Rose Bengal Solvents: Ethanol ;  10 d, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  0 °C; overnight, rt
1.4 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ;  2 h, rt
Reference
Lipase-catalyzed resolution of p-menthan-3-ol monoterpenes: preparation of the enantiomer-enriched forms of menthol, isopulegol, trans- and cis-piperitol, and cis-isopiperitenol
Serra, Stefano; Brenna, Elisabetta; Fuganti, Claudio; Maggioni, Francesco, Tetrahedron: Asymmetry, 2003, 14(21), 3313-3319

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Improved method of obtaining piperitone
Bazyl'chik, V. V.; Overchuk, T. N., Khimiya Prirodnykh Soedinenii, 1992, 335, 335-338

Production Method 8

Reaction Conditions
1.1 Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  rt → reflux
1.2 Reagents: Tributylstannane ;  1.5 h, reflux
Reference
α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclization reactions
Hayes, Christopher J.; Herbert, Nicola M. A.; Harrington-Frost, Nicole M.; Pattenden, Gerald, Organic & Biomolecular Chemistry, 2005, 3(2), 316-327

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
β-Dicarbonyl compounds. VIII. Synthesis of piperitone and carvenone, starting with Michael adducts of β-dicarbonyl compounds
Henecka, Hans, Chemische Berichte, 1949, 82, 112-16

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium acetate ,  Lithium iodide Solvents: Acetic acid
1.2 Reagents: Potassium bicarbonate ,  Sodium thiosulfate Solvents: Water
Reference
Synthetic elaboration of diosphenols. Part 3. Replacement of enolic oxygen by hydrogen
Ponaras, Anthony A.; Zaim, Omer; Pazo, Yessica; Ohannesian, Lena, Journal of Organic Chemistry, 1988, 53(5), 1110-12

Production Method 11

Reaction Conditions
1.1 Reagents: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane
Reference
O-silylated enolates and allylsilanes in organic synthesis
Paterson, Ian, 1979, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Bis[1,1′-[(4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-bis(4-methylphenyl)p… Solvents: Dichloromethane ;  18 h, 50 °C
Reference
Highly enantio- and s-trans C=C bond selective catalytic hydrogenation of cyclic enones: alternative synthesis of (-)-menthol
Ohshima, Takashi; Tadaoka, Hiroshi; Hori, Kiyoto; Sayo, Noboru; Mashima, Kazushi, Chemistry - A European Journal, 2008, 14(7), 2060-2066

Production Method 13

Reaction Conditions
1.1 Reagents: Lithium
Reference
The reduction of phenolic ethers to ethylenic and saturated terpenic ketones
Dupont, Georges; Dulou, Raymond; Crabbe, Pierre, Bulletin de la Societe Chimique de France, 1955, 621, 621-4

Piperitone Raw materials

Piperitone Preparation Products

Piperitone Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:89-81-6)(-)-Piperitone, ≥ 94.0%
Order Number:LE15165
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:12
Price ($):discuss personally
Email:18501500038@163.com

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:89-81-6)(-)-Piperitone, ≥ 94.0%
LE15165
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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